molecular formula C27H28N4O4 B1681235 Tampramine fumarate CAS No. 83166-18-1

Tampramine fumarate

Cat. No.: B1681235
CAS No.: 83166-18-1
M. Wt: 472.5 g/mol
InChI Key: USQAILMOWHOBTK-WLHGVMLRSA-N
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Description

Tampramine fumarate is a tricyclic antidepressant developed in the 1980s. It acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors . Despite its potential, it was never marketed.

Mechanism of Action

Target of Action

Tampramine Fumarate, also known as AHR-9377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors . This means that its primary target is the norepinephrine transporter (NET) , which is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter . This results in an increased concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This increased activation of norepinephrine receptors can lead to various physiological changes, depending on the specific type of receptor and its location in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine signaling pathway . This can lead to increased activation of various downstream signaling pathways, depending on the specific type of norepinephrine receptor and its location in the body .

Result of Action

The increased activation of norepinephrine receptors caused by this compound can lead to various physiological changes, depending on the specific type of receptor and its location in the body . For example, increased activation of norepinephrine receptors in the brain can lead to increased alertness, arousal, and mood . This compound was found to be effective in the forced swim test (FST) model of depression in animal studies .

Biochemical Analysis

Biochemical Properties

Tampramine Fumarate is a potent, selective, noncompetitive norepinephrine reuptake inhibitor . This means it interacts with the norepinephrine transporter, a protein that regulates the reuptake of norepinephrine into presynaptic nerve terminals . By inhibiting this process, this compound increases the amount of norepinephrine available in the synaptic cleft, enhancing neurotransmission .

Cellular Effects

This compound’s primary cellular effect is the inhibition of norepinephrine reuptake, which can influence various cellular processes. For instance, it can affect cell signaling pathways related to norepinephrine, potentially impacting processes like cell growth and differentiation

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the norepinephrine transporter. As a noncompetitive inhibitor, it binds to a site on the transporter that is distinct from the norepinephrine binding site . This binding alters the transporter’s conformation, preventing it from effectively reuptaking norepinephrine .

Temporal Effects in Laboratory Settings

As a norepinephrine reuptake inhibitor, its effects would likely be seen shortly after administration and persist as long as the drug remains in the system .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. As with other norepinephrine reuptake inhibitors, the effects of this compound would likely be dose-dependent, with higher doses resulting in greater inhibition of norepinephrine reuptake .

Metabolic Pathways

As a norepinephrine reuptake inhibitor, it likely interacts with metabolic pathways related to the synthesis and degradation of norepinephrine .

Transport and Distribution

As a small molecule, it would likely be able to diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as a norepinephrine reuptake inhibitor, it would likely be found in areas of the cell where the norepinephrine transporter is present, such as the presynaptic nerve terminal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tampramine fumarate involves the formation of a Schiff base followed by reduction. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and yield. The process is optimized to reduce by-products and impurities, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tampramine fumarate undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its selective inhibition of norepinephrine reuptake without significant interaction with other receptors. This selectivity potentially reduces side effects related to adrenergic, histaminergic, and muscarinic receptor interactions .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQAILMOWHOBTK-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83166-18-1
Record name Tampramine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83166-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tampramine fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAMPRAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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